molecular formula C17H21N3O2S B2459353 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide CAS No. 693237-36-4

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide

Cat. No.: B2459353
CAS No.: 693237-36-4
M. Wt: 331.43
InChI Key: DMROAUYCCWZFMM-UHFFFAOYSA-N
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Description

The compound “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylacetamide can be achieved from 2-Chloro-N-phenylacetamide and 5-BENZYL-[1,3,4]OXADIAZOLE-2-THIOL . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Antimicrobial and Hemolytic Agents

A study conducted by Rehman et al. (2016) synthesized a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, demonstrating their potential as antimicrobial and hemolytic agents. The compounds were found to be active against selected microbial species, with one compound, in particular, showing the most activity against a panel of microbes. This series exhibited less toxicity, suggesting their applicability in biological screenings except for one compound with higher cytotoxicity (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).

Antibacterial and Acetylcholinesterase Inhibitors

Siddiqui et al. (2017) outlined the synthesis of 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides, which were screened for antibacterial activity and acetyl cholinesterase inhibition. Most derivatives were found to be weak enzyme inhibitors and possessed weak antibacterial action, with an exception for one derivative showcasing prominent activity, attributed to the presence of a specific moiety (Siddiqui, Abbasi, Rehman, Ashraf, Mirza, & Ismail, 2017).

Future Directions

Oxadiazoles, including 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide, have become important synthons in the development of new drugs . They have a broad range of chemical and biological properties, making them a promising area for future research .

Mechanism of Action

Target of Action

The primary target of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, prolonging its action .

Biochemical Pathways

The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, affecting the cholinergic pathway. This pathway plays a crucial role in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. The accumulation of acetylcholine enhances cholinergic transmission, potentially impacting these functions .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, potentially improving cognitive function. Therefore, this compound and similar 1,3,4-oxadiazole derivatives may be potential drug candidates for the treatment of Alzheimer’s disease as AChE inhibitors .

Biochemical Analysis

Biochemical Properties

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with enzymes such as alkaline phosphatase, where it acts as a potent inhibitor . The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site, thereby inhibiting the enzyme’s activity. Additionally, it has been observed to interact with DNA, forming stable complexes that can influence gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, it has demonstrated cytotoxic effects, leading to significant cell death in a concentration-dependent manner . This compound influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. It also affects gene expression by binding to DNA and altering the transcriptional activity of specific genes . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular proliferation and increased apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as alkaline phosphatase, inhibiting their catalytic activity . The compound also interacts with DNA, forming stable complexes that can interfere with the transcriptional machinery, leading to changes in gene expression . Additionally, it has been shown to induce oxidative stress in cells, which can further contribute to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its inhibitory activity . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant biochemical and cellular effects . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transport proteins that facilitate its movement within the cell . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . Its distribution is influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it binds to DNA and influences gene expression . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its biochemical effects . The precise mechanisms of its subcellular localization are still being elucidated.

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-15(18-14-9-5-2-6-10-14)12-23-17-20-19-16(22-17)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMROAUYCCWZFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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